(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
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Overview
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a chromen-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. The chromen-4-yl group is introduced through a separate synthetic route and subsequently attached to the peptide chain.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. These machines can handle the repetitive nature of peptide bond formation, reducing the risk of human error and increasing yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromen-4-yl group can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or anhydrides are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-4-yl group can yield various quinone derivatives, while reduction of the nitro groups results in corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Its peptide nature makes it a candidate for studying protein interactions and enzyme activity.
Medicine: The compound’s structure suggests potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-yl group may play a role in binding to these targets, while the peptide chain can facilitate interactions with other biomolecules. The nitro groups may also contribute to the compound’s activity through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
- This compound
Uniqueness
This compound’s uniqueness lies in its combination of a chromen-4-yl group with a peptide chain, which is not commonly found in similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not present in other compounds.
Properties
Molecular Formula |
C51H67N11O21 |
---|---|
Molecular Weight |
1170.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C51H67N11O21/c1-24(2)17-34(57-49(74)35(22-39(52)63)59-50(75)44(25(3)4)60-40(64)18-27-19-43(69)83-38-21-29(82-6)11-12-30(27)38)48(73)58-36(23-42(67)68)47(72)54-26(5)45(70)55-32(14-15-41(65)66)46(71)56-33(51(76)77)9-7-8-16-53-31-13-10-28(61(78)79)20-37(31)62(80)81/h10-13,19-21,24-26,32-36,44,53H,7-9,14-18,22-23H2,1-6H3,(H2,52,63)(H,54,72)(H,55,70)(H,56,71)(H,57,74)(H,58,73)(H,59,75)(H,60,64)(H,65,66)(H,67,68)(H,76,77)/t26-,32-,33-,34-,35-,36-,44-/m0/s1 |
InChI Key |
XQHRBDGQQWILCS-PPHRVNAPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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